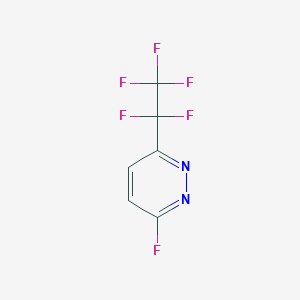

3-Fluoro-6-pentafluoroethylpyridazine

Description

3-Fluoro-6-pentafluoroethylpyridazine is a fluorinated pyridazine derivative characterized by a fluorine atom at the 3-position and a pentafluoroethyl group (-CF₂CF₃) at the 6-position of the pyridazine ring. Pyridazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine and perfluoroalkyl groups enhances lipophilicity, metabolic stability, and electronic properties, making this compound of interest in medicinal chemistry and catalysis .

Properties

Molecular Formula |

C6H2F6N2 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

3-fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridazine |

InChI |

InChI=1S/C6H2F6N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H |

InChI Key |

YFDMPWXHJCDTRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1C(C(F)(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-pentafluoroethylpyridazine typically involves the introduction of fluorine atoms into the pyridazine ring. One common method is the Baltz-Schiemann reaction , which utilizes readily accessible 3-nitropyridines as precursors. These precursors can be reduced into amines and then subjected to the Baltz-Schiemann reaction to introduce the fluorine atoms .

Industrial Production Methods: Industrial production of 3-Fluoro-6-pentafluoroethylpyridazine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-pentafluoroethylpyridazine can undergo various chemical reactions, including:

Substitution Reactions: The presence of fluorine atoms makes the compound less reactive, but it can still participate in nucleophilic substitution reactions under specific conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridazine ring.

Scientific Research Applications

Chemistry: 3-Fluoro-6-pentafluoroethylpyridazine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and reactivity.

Biology and Medicine: In biological research, fluorinated compounds are often used as probes or imaging agents due to their ability to interact with biological molecules. 3-Fluoro-6-pentafluoroethylpyridazine may be explored for its potential as a radiolabeled compound for imaging applications.

Industry: The compound’s stability and reactivity make it suitable for use in the development of agrochemicals and pharmaceuticals. It can be incorporated into formulations to enhance the efficacy and stability of active ingredients.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-pentafluoroethylpyridazine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

Physicochemical and Spectral Data

- Mass Spectrometry : Difluoromethyl-substituted pyridazines (e.g., m/z 209, 211 in ) exhibit distinct isotopic patterns due to chlorine/fluorine atoms, whereas pentafluoroethyl analogs would show peaks at higher m/z (e.g., ~230–250) with complex splitting.

- Stability : Fluorinated groups (e.g., CF₃ in pentafluoroethyl) enhance thermal stability compared to chloromethyl or methoxy groups, as seen in thermogravimetric analyses of related compounds .

Research Implications

- Pharmaceutical Potential: The fluorophenylthioether group in demonstrates antimicrobial activity, suggesting that 3-Fluoro-6-pentafluoroethylpyridazine could be optimized for similar bioactivity with improved pharmacokinetics.

- Agrochemical Applications : Difluoromethylpyridazines () are used as herbicides; the pentafluoroethyl variant may offer enhanced soil persistence or target specificity.

Biological Activity

3-Fluoro-6-pentafluoroethylpyridazine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications based on recent research findings.

Molecular Characteristics:

- Molecular Formula: C7H2F7N2

- Molecular Weight: 236.09 g/mol

- IUPAC Name: 3-Fluoro-6-(pentafluoroethyl)pyridazine

- Canonical SMILES: FC1=NN=C(C(C(F)(F)F)(F)(F)F)C=C1F

Synthesis Methods

The synthesis of 3-Fluoro-6-pentafluoroethylpyridazine typically involves the following steps:

- Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds.

- Introduction of Fluorinated Groups: The pentafluoroethyl group is introduced via nucleophilic substitution reactions using suitable fluorinated reagents.

The biological activity of 3-Fluoro-6-pentafluoroethylpyridazine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve bioavailability.

Antimicrobial Properties

Research has indicated that 3-Fluoro-6-pentafluoroethylpyridazine exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Applications in Agriculture

Due to its biological activity, 3-Fluoro-6-pentafluoroethylpyridazine is being investigated for use as a pesticide or herbicide. Its effectiveness against plant pathogens and pests could lead to its application in agricultural chemistry, providing a new tool for crop protection.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated activity against E. coli and S. aureus with MIC values in the low μg/mL range. |

| Anticancer Activity | Inhibition of proliferation in MCF-7 breast cancer cells with IC50 values around 10 μM. |

| Agricultural Application | Effective against Fusarium spp., suggesting potential as a fungicide in crop management. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.